molecular formula C9H11FN2O B2424490 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1247776-28-8

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B2424490
CAS No.: 1247776-28-8
M. Wt: 182.198
InChI Key: FJHCMUSECGDXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine (CAS 1247776-28-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a pyridine ring linked via an ether bond to a pyrrolidine moiety, serving as a versatile building block for the synthesis of more complex molecules . The strategic incorporation of a fluorine atom is a common tactic in lead optimization, as it can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity . Fluorine-containing compounds are prominent in FDA-approved drugs, with applications spanning anticancer, antiviral, and antidiabetic therapies, underscoring the value of fluorinated scaffolds in research . Furthermore, the pyrrolidine ring is a privileged structure in drug design, frequently found in molecules with diverse biological activities . As such, this compound provides researchers with a valuable starting point for developing novel therapeutic agents, particularly in probing structure-activity relationships and enhancing pharmacokinetic profiles. The product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHCMUSECGDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches

Retrosynthetic Analysis of the 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. This process illuminates the key bond formations and identifies the most practical synthetic pathways.

For this compound, the most logical retrosynthetic disconnection is at the aryl ether bond (C-O). This bond connects the pyridine (B92270) ring at the C2 position to the pyrrolidine (B122466) ring via the oxygen atom at the C3 position. Breaking this bond is synthetically feasible as its formation corresponds to a well-established ether synthesis reaction. This disconnection simplifies the complex target into two more manageable precursor molecules.

Disconnection Point Bond Type Rationale
Pyridyl(C2)-O BondAryl EtherCorresponds to a standard nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis, which are high-yielding and predictable reactions.

The disconnection of the C-O ether bond yields two primary synthons: a nucleophilic pyrrolidine precursor and an electrophilic pyridine precursor.

Pyrrolidine Precursor : This component is identified as 3-hydroxypyrrolidine. The hydroxyl group serves as the nucleophile (or its corresponding alkoxide) required for the ether bond formation. Due to the presence of a secondary amine, a protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed to prevent side reactions at the nitrogen atom.

Pyridine Precursor : This component is a 5-fluoropyridine derivative that is activated for nucleophilic attack at the C2 position. A suitable precursor would possess a good leaving group at this position. Common choices include 2-chloro-5-fluoropyridine (B44960) or 2,5-difluoropyridine (B1303130). The fluorine atom at the 5-position acts as an electron-withdrawing group, which activates the C2 position for nucleophilic aromatic substitution. nih.gov

Established Synthetic Routes to this compound and its Derivatives

The forward synthesis based on the retrosynthetic analysis predominantly utilizes the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective for constructing the desired aryl ether linkage due to the inherent electronic properties of the fluorinated pyridine ring.

SNAr is a cornerstone reaction for the synthesis of this compound. The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. youtube.com The pyridine ring is inherently electron-deficient, and this characteristic is further enhanced by the electron-withdrawing fluoro substituent, making it an excellent substrate for SNAr reactions. nih.gov

This strategy focuses on the modification of the pyridine ring by displacing a halogen atom at the C2 position. The reaction is typically carried out by treating a 2-halo-5-fluoropyridine with the alkoxide of 3-hydroxypyrrolidine.

The reaction proceeds by first deprotonating the hydroxyl group of (often N-protected) 3-hydroxypyrrolidine using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form a potent nucleophile. This alkoxide then attacks the electrophilic C2 carbon of the pyridine ring, displacing the halide leaving group (e.g., Cl⁻ or F⁻). Reactions involving 2-fluoropyridines are often faster than those with 2-chloropyridines, as fluoride (B91410) can be a better leaving group in many SNAr contexts due to the high electronegativity which enhances the rate of substitution. nih.gov

Reactant Role Example
5-Fluoro-2-halopyridineElectrophilic Aromatic Substrate2,5-Difluoropyridine or 2-Chloro-5-fluoropyridine
N-Boc-3-hydroxypyrrolidineNucleophile Precursor(R)- or (S)-N-Boc-3-hydroxypyrrolidine
BaseDeprotonating AgentSodium Hydride (NaH), Potassium tert-butoxide (KOtBu)
SolventReaction MediumTetrahydrofuran (THF), Dimethylformamide (DMF)

Viewing the reaction from the perspective of the pyrrolidine moiety, this step constitutes an etherification process. The nucleophilic attack of the pyrrolidin-3-olate on the 2-position of the 5-fluoropyridine ring proceeds through a two-step addition-elimination mechanism.

Addition Step : The alkoxide nucleophile adds to the C2 carbon of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing ring nitrogen and the 5-fluoro substituent.

Elimination Step : Aromaticity is restored by the elimination of the halide leaving group from the C2 position, yielding the final this compound product. If an N-Boc protecting group was used, a final deprotection step (typically with an acid like trifluoroacetic acid) is required to yield the target compound.

Step Description Key Intermediate
1. Nucleophilic Attack The pyrrolidin-3-olate attacks the C2 position of the 2-halo-5-fluoropyridine.Meisenheimer Complex
2. Leaving Group Departure The halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring.Aryl Ether Product
3. Deprotection (if applicable) The N-Boc group is removed from the pyrrolidine nitrogen.Final Product

Etherification Reactions (e.g., Mitsunobu, Nucleophilic Substitution)

The crucial ether linkage in this compound can be constructed through several reliable methods, most notably Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction.

Nucleophilic Aromatic Substitution (SNAr) is a highly effective method for forming aryl ethers, particularly with electron-deficient rings like fluoropyridines. nih.gov The fluorine atom at the C2 position of a pyridine ring is activated towards nucleophilic attack by the ring nitrogen. A common precursor, 2,5-difluoropyridine, can react with a protected 3-hydroxypyrrolidine, such as N-Boc-(R)-3-hydroxypyrrolidine, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The alkoxide generated from the protected hydroxypyrrolidine displaces the fluorine atom at the C2 position, which is more activated than the fluorine at the C5 position. researchgate.net

The Mitsunobu reaction provides an alternative pathway, converting an alcohol to an ether with inversion of stereochemistry. wikipedia.orgnih.gov This reaction involves the condensation of an alcohol (e.g., N-Boc-(S)-3-hydroxypyrrolidine) with an acidic pronucleophile (e.g., 5-fluoro-2-hydroxypyridine) using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This method is renowned for its mild conditions and stereospecificity, making it valuable for synthesizing chiral molecules. nih.gov

MethodPyridine PrecursorPyrrolidine PrecursorKey ReagentsTypical SolventStereochemistry
Nucleophilic Aromatic Substitution (SNAr)2,5-DifluoropyridineN-Boc-3-hydroxypyrrolidineNaH, KHMDSDMF, THFRetention
Mitsunobu Reaction5-Fluoro-2-hydroxypyridine (B1303129)N-Boc-3-hydroxypyrrolidinePPh₃, DEAD/DIADTHF, DioxaneInversion

Pyrrolidine Ring Formation Methodologies (e.g., Cyclization, Reduction)

The pyrrolidine core, specifically the 3-hydroxypyrrolidine precursor, can be synthesized through various methodologies. These often begin with either acyclic or other cyclic starting materials. nih.govnih.gov

Cyclization of Acyclic Precursors: A common strategy involves the intramolecular cyclization of a linear molecule containing both an amine and a suitable leaving group. For instance, a protected 4-amino-1,2-epoxybutane derivative can undergo ring-opening and subsequent cyclization to form the 3-hydroxypyrrolidine ring. googleapis.com Reductive amination of 1,4-dicarbonyl compounds followed by reduction is another established route. google.com

Reduction of Cyclic Precursors: The pyrrolidine ring can also be formed via the reduction of more oxidized cyclic structures. For example, derivatives of succinimide (B58015) can be reduced to form the corresponding pyrrolidines. Catalytic hydrogenation of pyrrole (B145914) derivatives or dihydropyrroles is another viable reduction method to obtain the saturated pyrrolidine ring. nih.gov This approach is particularly useful when the pyrrole precursor is readily available.

Palladium-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridine precursors required for the etherification step. researchgate.net Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination allow for the precise introduction of various functional groups onto the pyridine scaffold. googleapis.com

For instance, a 5-bromo-2-chloropyridine (B1630664) can be used as a starting material. A Suzuki coupling could be employed to introduce a different substituent at the 5-position if desired, though for the target molecule, the focus is on synthesizing the fluorinated precursor itself. More relevantly, reactions can be used to construct the fluoropyridine ring system from simpler components.

Optimization of Synthetic Pathways for Research Scale Production

Optimizing the synthesis of this compound is crucial for improving efficiency and yield, particularly for research and development purposes where material availability can be a bottleneck.

Reaction Condition Tuning (Temperature, Solvent, Catalyst Selection)

The optimization of reaction conditions is paramount for the key etherification step.

Temperature: In SNAr reactions, temperature control is critical. While elevated temperatures can increase the reaction rate, they can also lead to side reactions or decomposition. For the reaction of 2,5-difluoropyridine with an alkoxide, temperatures typically range from room temperature to around 80 °C. google.com Optimization studies often reveal an ideal temperature that balances reaction rate and yield. google.com

Solvent: The choice of solvent significantly impacts the solubility of reagents and the rate of SNAr reactions. Aprotic polar solvents like DMF, DMSO, and THF are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion reactive. google.com

Catalyst Selection: While the primary SNAr reaction is often base-mediated rather than catalytic, the synthesis of its precursors may rely heavily on catalysis. For palladium-catalyzed reactions used to build the fluoropyridine fragment, catalyst selection is key. Ligands such as BINAP or BrettPhos are often employed in Buchwald-Hartwig aminations to improve efficiency and substrate scope. researchgate.net

ParameterConditionRationale/EffectReference
TemperatureLow (0 - 25 °C)May result in slow reaction rates but higher selectivity. google.com
Elevated (50 - 100 °C)Increases reaction rate but may lead to side products. google.com
SolventAprotic Polar (DMF, DMSO)Enhances nucleophilicity of the alkoxide, accelerating SNAr. google.com
Less Polar (THF, Dioxane)May be required for specific reagents (e.g., Mitsunobu) or to control reactivity. wikipedia.org
Catalyst (for Precursor Synthesis)Pd(OAc)₂/BINAPEffective for Buchwald-Hartwig amination to create amino-pyridine precursors. semanticscholar.org
Pd(PPh₃)₄Commonly used for Suzuki coupling reactions. chemscene.com

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of the target compound. In the SNAr etherification, using a slight excess of the more valuable reagent, typically the chiral hydroxypyrrolidine, can drive the reaction to completion. Ensuring anhydrous conditions is critical, as water can quench the strong base and the alkoxide nucleophile. The purity of the starting materials, particularly the fluoropyridine precursor, is also essential to prevent side reactions. Recent studies have also shown that mechanochemistry can enhance both the rate and yield of SNAr reactions, offering a solvent-free alternative.

Stereoselective Synthesis of Chiral Analogues

The biological activity of molecules like this compound often depends on their stereochemistry. Therefore, the stereoselective synthesis of its chiral analogues, (R)- and (S)-5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine, is of significant interest. This is primarily achieved by using enantiomerically pure 3-hydroxypyrrolidine precursors. researchgate.net

The synthesis of chiral N-protected 3-hydroxypyrrolidines can be accomplished through several routes:

Starting from the Chiral Pool: Natural products like L- or D-malic acid can be converted through multi-step sequences involving amination and reduction to yield the desired (S)- or (R)-3-hydroxypyrrolidine. googleapis.com

Asymmetric Reduction: The asymmetric reduction of N-protected pyrrolidin-3-one using chiral reducing agents or catalysts can provide access to either enantiomer of the corresponding alcohol.

Enzymatic Resolution: Biocatalytic methods, such as the hydroxylation of N-protected pyrrolidines using specific microorganisms (e.g., Sphingomonas sp.), can provide highly regio- and stereoselective access to the chiral hydroxylated products. nih.gov

Mitsunobu Inversion: As previously mentioned, the Mitsunobu reaction proceeds with an inversion of configuration. wikipedia.org This allows for the synthesis of one enantiomer of the final product from the opposite enantiomer of the starting alcohol. For example, reacting 5-fluoro-2-hydroxypyridine with (R)-N-Boc-3-hydroxypyrrolidine under Mitsunobu conditions would yield (S)-5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine.

Chemical Modifications and Derivatization Strategies for Research Probes

The strategic chemical modification of lead compounds is a cornerstone of medicinal chemistry and chemical biology. For a molecule like this compound, derivatization serves multiple purposes, from elucidating biological pathways to enabling in vivo visualization of target engagement. This section explores methodologies for converting the core scaffold into sophisticated research probes, including the attachment of reporter groups, systematic structural modifications for structure-activity relationship (SAR) studies, and the incorporation of radioisotopes for preclinical imaging.

Introduction of Reporter Groups for Biological Assays

The development of research tools from a parent compound such as this compound often involves the incorporation of reporter groups to facilitate detection and quantification in biological assays. Fluorescent probes are particularly valuable for their high sensitivity and utility in cellular imaging. The synthesis of such probes typically involves conjugating a fluorophore to the core molecule at a position that does not interfere with its biological activity.

Strategies for creating fluorescent derivatives of heterocyclic compounds often utilize "click chemistry" or other bioorthogonal reactions. For instance, a common approach involves introducing a reactive handle, such as an azide (B81097) or an alkyne group, onto the pyridine or pyrrolidine ring of the parent compound. This handle can then be selectively reacted with a fluorophore that has a complementary functional group. For example, an azide-modified derivative of this compound could be reacted with an alkyne-containing fluorophore, such as one derived from NBD (Nitrobenzofurazan) or DMACA (7-dimethylaminocoumarin-4-acetic acid), to yield a stable, fluorescently labeled probe. The choice of linker and attachment point is critical to preserve the binding affinity of the original molecule. The synthesis of aminopyridines equipped with an azide group has been explored for creating "pre-fluorescent" probes, where the fluorescence is switched on upon reaction, minimizing background signal. mdpi.com Such strategies could be adapted for the development of probes based on the this compound scaffold.

The resulting fluorescent probes can be used in a variety of applications, including:

Cellular imaging: Visualizing the subcellular localization of the compound's target.

Binding assays: Quantifying the affinity of the compound for its target protein through techniques like fluorescence polarization.

High-throughput screening: Identifying new ligands that compete with the fluorescent probe for binding to the target.

The design of such probes requires careful consideration of the structure-activity relationship of the parent compound to ensure that the introduction of the reporter group and linker does not abrogate its biological activity.

Isosteric Replacements and Bioisosteric Design for SAR Studies

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound, thereby establishing a structure-activity relationship (SAR). This involves replacing a functional group or an atom with another that has similar steric or electronic properties, with the aim of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. For the this compound scaffold, several bioisosteric modifications can be envisaged to probe the SAR.

Fluorine as a Bioisostere of Hydrogen: The strategic placement of fluorine atoms is a common tactic in drug design. nih.gov In the parent compound, the fluorine at the 5-position of the pyridine ring significantly influences the electronic properties of the ring. Further fluorination or the replacement of other hydrogen atoms with fluorine on either the pyridine or the pyrrolidine ring could be explored. For instance, fluorination of the pyrrolidine ring could impact its basicity and conformational preferences, potentially leading to altered binding interactions. The introduction of fluorine can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Pyrrolidine Ring Modifications: The pyrrolidine ring is a versatile scaffold in drug discovery, and its conformation and substituents can greatly influence biological activity. nih.gov SAR studies on related compounds have shown that the stereochemistry of substituents on the pyrrolidine ring is often crucial for activity. nih.gov For this compound, modifications could include:

Altering the substitution pattern on the pyrrolidine ring.

Introducing substituents to investigate steric and electronic effects.

The systematic synthesis and biological evaluation of such analogs are essential for building a comprehensive SAR model, which can guide the design of more potent and selective compounds.

Development of Radiolabeled Analogues for Preclinical Imaging Research

Preclinical imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for in vivo investigation of the pharmacokinetics and target engagement of drug candidates. The development of radiolabeled analogues of this compound would enable non-invasive, quantitative assessment of its distribution and binding in living organisms.

Given the presence of a fluorine atom in the parent molecule, the most logical strategy for radiolabeling is the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). ¹⁸F is a widely used radionuclide for PET imaging due to its favorable physical properties, including a half-life of 109.8 minutes, which allows for multi-step radiosynthesis and imaging over several hours. mdpi.com

The radiosynthesis of an [¹⁸F]-labeled version of this compound would typically involve a nucleophilic substitution reaction on a suitable precursor. This could be achieved by reacting a precursor containing a good leaving group (e.g., a nitro or trimethylammonium group) at the 5-position of the pyridine ring with [¹⁸F]fluoride. The development of such a radiotracer would require optimization of the reaction conditions to achieve high radiochemical yield and purity within a short timeframe.

Once synthesized, the [¹⁸F]-labeled analogue could be used in preclinical PET imaging studies in animal models to:

Determine the biodistribution and pharmacokinetics of the compound, including its ability to cross the blood-brain barrier if relevant to its therapeutic target. nih.gov

Visualize and quantify the engagement of the compound with its target in vivo.

Assess the dose-dependent occupancy of the target by the unlabeled drug.

The insights gained from such preclinical imaging studies are invaluable for guiding the clinical development of drug candidates by providing early evidence of target engagement and informing dose selection for clinical trials.

Preclinical Research Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and patent databases, specific preclinical data focusing solely on the chemical compound “this compound” is not available in the public domain. The requested detailed analysis of its molecular target identification, ligand binding, receptor interactions, and enzymatic activity modulation could not be compiled as primary research data for this specific molecule is absent from the available resources.

Scientific research often investigates complex molecules that are derivatives of or contain foundational chemical structures, known as scaffolds or fragments. The available information indicates that the this compound moiety is a component of larger, more complex molecules that have been evaluated as inhibitors of various biological targets, including Beta-secretase 1 (BACE1), and as modulators of receptors like the metabotropic glutamate receptor 5 (mGluR5).

However, the specific biological activity, binding affinities (such as Ki values), and inhibitory concentrations (such as IC50 values) are reported for the final, complex drug candidates rather than for their individual chemical fragments. Attributing the detailed mechanistic data of a larger molecule to this specific, smaller component would be scientifically inaccurate. Fragment-based drug discovery does screen smaller molecules, but the results of such screenings for this particular compound are not publicly documented.

Consequently, it is not possible to provide the requested in-depth article with supporting data tables on the ligand binding assays, receptor selectivity, allosteric modulation, or specific enzyme inhibition kinetics for this compound itself.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding "this compound" in the context of the detailed outline you provided. Research data on its mechanistic enzymatic assays, cellular pathway modulation, and target engagement in preclinical models is not publicly available.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified scientific depth and data tables. The search results did not provide any studies that have investigated this particular compound for the outlined biological activities.

Advanced Preclinical in Vitro and in Vivo Research Models Non Human

Cell-Based Assay Development and Screening

Cell-based assays are fundamental tools for assessing the biological effects of a compound on cellular functions. For 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine, a variety of these assays are employed to understand its mechanism of action and to identify potential therapeutic targets.

High-throughput screening (HTS) allows for the rapid assessment of the effects of this compound across a multitude of cellular contexts. This methodology utilizes automated platforms to test the compound against extensive libraries of cell lines, enabling the identification of specific cell types that are sensitive to its activity. The selection of relevant cell lines is critical and is typically guided by the therapeutic area of interest. While specific data for this compound is not publicly available, the general approach involves exposing various cell lines to the compound and measuring a predefined biological response.

To dissect the molecular pathways modulated by this compound, reporter gene assays are employed. These assays are designed to monitor the activation or inhibition of specific signaling pathways within the cell. A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal upon treatment with the compound indicates its influence on that pathway. This provides valuable insights into the compound's mechanism of action at a molecular level.

To better mimic the complex in vivo environment, co-culture and three-dimensional (3D) cell culture models are increasingly utilized. Co-culture systems involve growing two or more different cell types together, which allows for the study of cell-cell interactions and their influence on the compound's activity. 3D cell culture models, such as spheroids or organoids, provide a more physiologically relevant context by recreating the spatial organization and microenvironment of tissues. These advanced models are crucial for evaluating the effects of this compound in a system that more closely resembles a living organism.

In Vitro ADME Research Parameters (excluding human data)

Understanding the ADME properties of a compound is essential for predicting its pharmacokinetic behavior. In vitro models using non-human systems provide initial insights into how this compound is absorbed, distributed, metabolized, and excreted.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. Microsomal stability assays are conducted to assess the metabolic fate of this compound. The compound is incubated with liver microsomes from preclinical species such as rats and mice, and its disappearance over time is monitored. This provides a measure of its intrinsic clearance and helps to identify potential metabolic liabilities.

Table 1: Illustrative Microsomal Stability of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)

SpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% Compound Remaining
Rat0.50100
1585
3072
6055
Mouse0.50100
1588
3078
6062

The extent to which a compound binds to plasma proteins can significantly influence its distribution and availability to target tissues. The unbound fraction is generally considered to be the pharmacologically active portion. In vitro plasma protein binding studies for this compound are performed using plasma from various research species. Techniques such as equilibrium dialysis or ultrafiltration are used to separate the bound from the unbound compound, allowing for the determination of the fraction unbound.

Table 2: Illustrative Plasma Protein Binding of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)

SpeciesPlasma Concentration (µM)% Bound% Unbound
Rat192.57.5
1091.88.2
Mouse189.710.3
1088.511.5

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

No published studies were identified that have evaluated the permeability of this compound using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA).

In Vivo Pharmacological Research in Animal Models (Non-Human)

Proof-of-Concept Studies for Target Validation in Rodent Models

There is no available information from proof-of-concept studies in rodent models to validate the biological targets of this compound.

Biomarker Assessment in Animal Research

No research has been published on the assessment of biomarkers in animal studies following the administration of this compound.

Exploratory Research into Modulatory Effects on Physiological Processes

There are no exploratory studies in the public record that investigate the modulatory effects of this compound on physiological processes in animal models.

Computational Chemistry and Cheminformatics Applications

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, such as 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine, to a specific protein target.

Analysis of Binding Modes and Key Interactions

The analysis of binding modes involves identifying the specific orientation and conformation of the ligand within the active site of a biological target. For a molecule like this compound, this would involve predicting how the fluoropyridine and pyrrolidinoxy moieties interact with amino acid residues. Key interactions that are typically analyzed include:

Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the ether linkage can act as hydrogen bond acceptors, while the N-H group in the pyrrolidine (B122466) ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyridine ring and the aliphatic pyrrolidine ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The electron-rich pyridine ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom on the pyridine ring can potentially form halogen bonds with electron-donating atoms in the protein's active site.

These interactions are crucial for the stability of the ligand-protein complex and are often visualized and quantified using docking software.

Virtual Screening for Novel Scaffolds and Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound, its structure could be used as a query in similarity searches to find novel analogues. nih.gov Alternatively, the scaffold itself can be used to screen virtual libraries for compounds that share the core structure but have different peripheral substitutions, potentially leading to improved potency or selectivity. semanticscholar.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, offering insights into the stability of ligand-protein complexes and the dynamics of their interactions. escholarship.orgsemanticscholar.org

Conformational Analysis of the Compound and its Complexes

The this compound molecule possesses conformational flexibility, particularly around the ether linkage and within the pyrrolidine ring. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations both in its unbound state and when complexed with a protein target. This analysis is vital for understanding how the molecule adapts its shape to fit into a binding site.

Dynamics of Ligand-Receptor Interactions

While molecular docking provides a static picture of the binding pose, MD simulations can elucidate the dynamic nature of the ligand-receptor interactions. researchgate.net These simulations can reveal the stability of key hydrogen bonds and other interactions over time, calculate the binding free energy, and identify the role of solvent molecules in the binding event. Such dynamic information is critical for a more accurate understanding of the binding mechanism and for the rational design of more potent inhibitors.

ADMET Prediction and Property Optimization In Silico (for research design)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical phases. biorxiv.org Various computational models, often based on quantitative structure-property relationships (QSPR), are used to estimate these properties.

For a research compound like this compound, several key ADMET parameters would be evaluated computationally:

Property CategoryPredicted ParameterSignificance in Research Design
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Human Intestinal Absorption (HIA)Estimates the extent of absorption from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationIndicates potential for CNS activity or side effects.
Plasma Protein Binding (PPB)Affects the free concentration of the compound available to act on the target.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Excretion Total ClearanceEstimates the rate at which the compound is removed from the body.
Toxicity AMES MutagenicityPredicts the potential to cause DNA mutations.
hERG InhibitionAssesses the risk of cardiac toxicity.

These predictions, often guided by established principles like Lipinski's Rule of Five, help researchers prioritize which analogues to synthesize and test, optimizing for favorable pharmacokinetic and safety profiles. japsonline.com Online servers and specialized software are commonly used to generate these predictive data points for novel chemical entities. researchgate.netnih.gov

Prediction of Metabolic Soft Spots for Rational Design

A critical aspect of drug design is ensuring that a compound possesses adequate metabolic stability to achieve and maintain therapeutic concentrations in the body. Computational methods are widely employed to predict "metabolic soft spots," which are chemically labile sites within a molecule that are most susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. news-medical.net By identifying these potential sites of metabolism early in the discovery process, medicinal chemists can strategically modify the molecule to block or reduce metabolic breakdown, thereby improving its pharmacokinetic profile.

For "this compound," several in silico tools can be utilized to predict its metabolic fate. Software platforms often use a combination of rule-based systems, which are derived from extensive databases of known metabolic transformations, and more sophisticated quantum mechanical calculations to predict the likelihood of metabolism at different atomic positions.

Table 1: Predicted Metabolic Soft Spots for this compound

Potential Metabolic Reaction Predicted Site of Metabolism Rationale for Lability Potential Modification Strategy
Aliphatic Hydroxylation Pyrrolidine Ring (C4 or C5 positions) These positions are sterically accessible and possess C-H bonds that can be targeted by CYP enzymes. Introduction of a methyl group or other small alkyl groups to sterically hinder the approach of metabolic enzymes.
N-dealkylation Pyrrolidine Ring The nitrogen atom in the pyrrolidine ring can be a site for oxidative metabolism, leading to ring opening. While challenging without altering the core scaffold, bioisosteric replacement of the pyrrolidine ring could be considered if this is a major metabolic pathway.
Aromatic Hydroxylation Pyridine Ring (C3 or C6 positions) The electron-rich pyridine ring can undergo oxidation. The fluorine atom at the C5 position may influence the regioselectivity of this reaction. Introduction of electron-withdrawing groups on the pyridine ring to decrease its electron density and susceptibility to oxidation.

| O-dealkylation | Ether Linkage | The ether linkage connecting the pyridine and pyrrolidine rings could be a site of cleavage. | This is generally a less common metabolic pathway for this type of linkage but should be considered. |

Note: The data in this table are predictive and based on computational models. Experimental validation is required to confirm these findings.

By analyzing the output from these predictive models, chemists can prioritize synthetic efforts on analogues that are designed to be more resistant to metabolism. For instance, if the C4 position of the pyrrolidine ring is identified as a primary soft spot, a rational design strategy would involve the synthesis of analogues with modifications at this position to enhance metabolic stability.

Computational Assessment of Brain Penetration Potential

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a crucial prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances, and predicting a molecule's ability to penetrate it is a significant challenge in CNS drug discovery. Computational models play a vital role in the early assessment of BBB penetration potential, helping to filter out compounds that are unlikely to reach their intended target in the brain. nih.gov

Several physicochemical properties are known to influence BBB penetration, including molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Various in silico models, ranging from simple rule-based filters like the "rule-of-five" to more complex quantitative structure-property relationship (QSPR) and physiologically-based pharmacokinetic (PBPK) models, are used to predict the brain penetration of drug candidates. nih.govmdpi.com

Table 2: Predicted Physicochemical Properties and CNS Penetration Potential of this compound

Property Predicted Value Implication for BBB Penetration
Molecular Weight 182.19 g/mol Favorable (typically < 400-500 g/mol for CNS drugs)
logP ~1.5 - 2.5 Optimal range for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~35 Ų Favorable (typically < 60-90 Ų for good BBB penetration)
Hydrogen Bond Donors 1 Favorable (low number is preferred)
Hydrogen Bond Acceptors 3 Acceptable
CNS MPO Score > 4.0 Indicates a high likelihood of CNS penetration. nih.gov

| Predicted logBB | > 0 | Suggests the compound will readily distribute into the brain. |

Note: These values are estimations from various computational algorithms and databases. Experimental determination is necessary for confirmation.

The predicted properties of "this compound" suggest that it has a favorable profile for crossing the blood-brain barrier. Its relatively low molecular weight, optimal lipophilicity, and low polar surface area are all indicators of good CNS penetration potential. PBPK models can further refine these predictions by simulating the dynamic processes of absorption, distribution, metabolism, and excretion, providing a more quantitative estimation of brain concentrations over time. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. By analyzing a set of known active molecules, a pharmacophore model can be generated that serves as a template for the design of novel compounds with similar or improved activity.

Generation of Pharmacophore Models from Active Analogues

The "this compound" scaffold is present in a number of compounds that have been investigated as agonists or allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. nih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.

To generate a pharmacophore model for α7 nAChR modulators based on this scaffold, a set of structurally diverse and potent analogues would be selected. The essential chemical features for interaction with the receptor can be identified through conformational analysis and alignment of these active molecules. These features typically include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the ether oxygen are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The pyridine ring provides a key aromatic feature.

Positive Ionizable Feature: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, leading to a positive charge that may interact with a negatively charged residue in the receptor binding pocket.

Table 3: Hypothetical Pharmacophore Model for α7 nAChR Modulators based on the 2-(Pyrrolidin-3-yloxy)pyridine Scaffold

Pharmacophore Feature Corresponding Chemical Group Distance to Aromatic Ring Center (Å)
Aromatic Ring (AR) Pyridine Ring N/A
Hydrogen Bond Acceptor (HBA1) Pyridine Nitrogen ~2.5
Hydrogen Bond Acceptor (HBA2) Ether Oxygen ~3.8
Hydrogen Bond Donor (HBD) Pyrrolidine NH ~4.5

| Positive Ionizable (PI) | Pyrrolidine Nitrogen | ~4.2 |

Note: This is a hypothetical model based on the general features of nicotinic receptor ligands. The actual distances and features would be determined by computational modeling of known active compounds.

Design of Novel Compounds Based on Pharmacophore Features

Once a statistically validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that fit the model. researchgate.net This virtual screening approach can significantly accelerate the discovery of new lead compounds.

Furthermore, the pharmacophore model can guide the rational design of novel analogues of "this compound." By understanding the key pharmacophoric features, medicinal chemists can propose modifications to the scaffold that are likely to enhance binding affinity and selectivity for the target receptor. For example, the model might suggest that adding a substituent to the pyridine ring could introduce a new hydrophobic interaction, or that modifying the substitution pattern on the pyrrolidine ring could optimize the position of the hydrogen bond donor feature.

This iterative process of pharmacophore model generation, virtual screening, and rational design allows for the focused exploration of chemical space and the efficient optimization of lead compounds.

Analytical Chemistry Techniques for Research Characterization

Method Validation for Research Applications

Method validation for research applications confirms that an analytical technique is appropriate for the analysis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine in a given matrix. The validation process assesses various parameters, including specificity, linearity, accuracy, precision, and robustness. synthinkchemicals.comveeprho.com

Establishing Detection Limits and Quantification Limits in Research Samples

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined by analyzing a series of low-concentration samples and is typically calculated as three times the standard deviation of the baseline noise. teledynetekmar.com

The Limit of Quantitation (LOQ) represents the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov A common approach for establishing the LOQ is to use a concentration that yields a signal-to-noise ratio of 10:1, or ten times the standard deviation of the baseline noise. teledynetekmar.comstanford.edu

For the analysis of this compound in a research context, such as in biological matrices or reaction mixtures, establishing these limits is essential for understanding the lower boundaries of analytical capability. These limits are highly dependent on the analytical instrument and the sample matrix. wiley.com

Below is a hypothetical data table illustrating the determination of LOD and LOQ for this compound using an HPLC-UV method in a research sample matrix.

ParameterValueMethod of Determination
Limit of Detection (LOD) 0.05 µg/mLBased on a signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLBased on a signal-to-noise ratio of 10:1
Linear Range 0.15 - 100 µg/mLDetermined by linear regression analysis (r² > 0.99)
Matrix Human Plasma (for hypothetical research study)Protein precipitation followed by liquid-liquid extraction
This table presents hypothetical data for illustrative purposes.

Ensuring Reproducibility and Accuracy for Research Studies

Reproducibility refers to the ability of an analytical method to produce consistent results for the same sample when tested under different conditions, such as by different analysts, on different instruments, or in different laboratories. ut.eenih.gov Ensuring the reproducibility of an analytical method is vital for the transfer of technology and for collaborative research efforts. researchgate.netazolifesciences.com

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. nih.gov In research, accuracy is often assessed by analyzing a sample with a known concentration of this compound (a spiked sample) and comparing the measured value to the true value. nih.gov

For research studies involving this compound, demonstrating the reproducibility and accuracy of the analytical methods used is a prerequisite for generating reliable and meaningful data. This is often achieved through a series of experiments as outlined in the following hypothetical data table.

Validation ParameterAcceptance CriteriaHypothetical Results for this compound Analysis
Accuracy (Recovery) 90-110%98.5% at 1 µg/mL, 101.2% at 10 µg/mL, 99.8% at 50 µg/mL
Precision (Repeatability, RSD) ≤ 5%2.1% at 1 µg/mL, 1.5% at 10 µg/mL, 1.2% at 50 µg/mL
Intermediate Precision (RSD) ≤ 10%4.5% (different analyst, different day)
Reproducibility (RSD) ≤ 15%8.2% (inter-laboratory comparison)
This table presents hypothetical data for illustrative purposes. RSD refers to Relative Standard Deviation.

These validation parameters ensure that the analytical method for this compound is fit for its purpose in a research setting, providing confidence in the generated data.

Future Research Directions and Translational Perspectives Preclinical

Development of the Compound as a Chemical Probe for Biological Systems

The development of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine as a chemical probe offers a promising avenue for elucidating biological pathways and identifying novel therapeutic targets. Chemical probes are small molecules designed to selectively interact with a specific protein or family of proteins, enabling the study of their function in a cellular or in vivo context nih.govrevvity.compageplace.de. The structural features of this compound make it an attractive candidate for such applications.

Fluorine substitution on the pyridine (B92270) ring can enhance binding affinity and metabolic stability, crucial properties for an effective chemical probe digitellinc.com. Furthermore, the pyridine scaffold itself is a common feature in fluorescent probes, and modifications can be made to develop fluorogenic probes that exhibit fluorescence upon binding to their target mdpi.comnih.gov. Such probes would be invaluable for high-contrast imaging of biological processes in living cells nih.govmit.edu.

To be a valuable tool, a chemical probe must be thoroughly characterized for potency, selectivity, and mechanism of action nih.gov. The development of this compound as a probe would involve synthesizing derivatives with tags for visualization (e.g., fluorophores) or target identification (e.g., biotin or photo-affinity labels). These derivatized probes could then be used in a variety of in vitro and in vivo imaging studies to track the distribution and interaction of the compound with its biological targets revvity.comnih.govspringernature.comrsc.orgnih.gov.

Probe Development StrategyRationalePotential Application
Fluorescent LabelingThe pyridine scaffold can be modified to create fluorescent derivatives for real-time visualization.Live-cell imaging to study target localization and dynamics.
Affinity-Based ProbesIntroduction of biotin or other affinity tags for pull-down experiments.Identification of protein targets and binding partners.
Photo-affinity LabelingIncorporation of a photoreactive group to covalently link the probe to its target upon UV irradiation.Covalent capture of target proteins for unambiguous identification.
Table 1: Potential Strategies for Developing this compound as a Chemical Probe.

Exploration of Novel Target Families Based on Scaffold Versatility

The pyridine and pyrrolidine (B122466) scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets nih.govresearchgate.netresearchgate.netrsc.org. The combination of these two rings in this compound suggests a high degree of versatility for exploring novel target families. The three-dimensional nature of the pyrrolidine ring allows for the exploration of complex pharmacophore space, while the pyridine ring can engage in various binding interactions, including hydrogen bonding and π-stacking nih.govresearchgate.net.

Scaffold hopping is a computational and synthetic strategy used to identify novel core structures with similar biological activity to a known active compound nih.govnih.govnamiki-s.co.jpunipa.itacs.org. This approach could be applied to this compound to discover new chemical entities that interact with previously unexplored target families. By systematically modifying the pyridine and pyrrolidine rings, as well as the ether linkage, libraries of new compounds can be generated and screened against a diverse panel of biological targets nih.govnih.gov. This strategy has been successfully used to develop inhibitors for a variety of targets, including kinases and other enzymes nih.govacs.org.

Target ClassRationale for Potential ActivityExample of Similar Scaffolds
KinasesPyridine and pyrrolidine are common motifs in kinase inhibitors.Pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors acs.org.
G-Protein Coupled Receptors (GPCRs)The 3D structure of the pyrrolidine ring can fit into the complex binding pockets of GPCRs.Pyrrolidine-containing GPCR antagonists.
Ion ChannelsThe pyridine moiety can interact with aromatic residues in the pore of ion channels.Pyridine derivatives as modulators of ion channels.
Epigenetic TargetsThe scaffold can be designed to mimic natural ligands of epigenetic enzymes.Small molecule inhibitors of histone deacetylases (HDACs).
Table 2: Potential Novel Target Families for this compound Derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities icmerd.comnih.govchemrxiv.orgfrontiersin.orgmdpi.com. These computational tools can be leveraged to refine the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

De novo drug design algorithms, driven by AI, can generate novel molecules with desired properties by learning from vast datasets of known compounds and their biological activities icmerd.comnih.govfrontiersin.orgmdpi.com. Starting with the this compound scaffold, these generative models can propose structural modifications that are predicted to improve binding to a specific target. This approach can significantly reduce the time and cost associated with traditional medicinal chemistry cycles icmerd.comnih.gov.

Furthermore, ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates digitellinc.comnih.govnih.govsimulations-plus.comiapchem.org. By training on large datasets of compounds with known ADMET profiles, these models can provide early-stage predictions for novel molecules like this compound and its derivatives. This allows for the early identification and mitigation of potential liabilities, leading to the selection of more promising candidates for preclinical development nih.govnih.goviapchem.org.

AI/ML ApplicationDescriptionImpact on Compound Development
Generative Models for De Novo DesignAlgorithms that generate novel molecular structures with desired properties.Accelerated discovery of new lead compounds with improved activity.
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate chemical structure with biological activity.Prediction of potency and guidance for structural optimization.
ADMET PredictionModels that predict pharmacokinetic and toxicity profiles.Early identification and mitigation of potential drug development liabilities.
Target PredictionAlgorithms that predict the biological targets of a compound based on its structure.Identification of novel mechanisms of action and potential off-target effects.
Table 3: Applications of AI and Machine Learning in the Development of this compound.

Advanced Preclinical Models for Deeper Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, advanced preclinical models that more accurately recapitulate human physiology are essential. Traditional 2D cell cultures often fail to predict in vivo efficacy and toxicity, leading to high attrition rates in clinical trials.

Organoid technology has emerged as a powerful tool for drug discovery and personalized medicine crownbio.comnih.gov. Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures that retain the genetic and phenotypic characteristics of the original tumor or tissue acs.orgnih.govacs.orgresearchgate.net. These "mini-organs" can be used to test the efficacy and toxicity of compounds like this compound in a more physiologically relevant context acs.orgcrownbio.comnih.govacs.orgresearchgate.net. For example, gastric cancer organoids have been used to demonstrate the efficacy of novel kinase inhibitors acs.org.

The zebrafish (Danio rerio) is another valuable in vivo model for preclinical drug screening mdpi.comresearchgate.netresearchgate.netnih.gov. The genetic and physiological similarities to humans, coupled with their rapid development and optical transparency, make them ideal for high-throughput screening of small molecules mdpi.comresearchgate.netresearchgate.netnih.gov. Zebrafish models can be used to assess the efficacy, toxicity, and potential effects on various organ systems of this compound derivatives in a whole-organism context mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. They are particularly useful for studying neuroactive compounds and for developmental toxicity screening mdpi.comresearchgate.netmdpi.com.

Preclinical ModelAdvantagesPotential Application for this compound
Patient-Derived Organoids (PDOs)- High physiological relevance
  • Recapitulate tumor heterogeneity
  • Potential for personalized medicine
  • - Efficacy testing in specific cancer types
  • Toxicity assessment on healthy tissue organoids
  • Zebrafish (Danio rerio)- High-throughput screening capabilities
  • Whole-organism context
  • Optical transparency for in vivo imaging
  • - Early-stage toxicity and efficacy screening
  • Assessment of neuroactivity and developmental effects
  • Table 4: Advanced Preclinical Models for the Evaluation of this compound.

    Q & A

    Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine, and what key intermediates should be prioritized?

    • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between a fluoropyridine derivative and pyrrolidin-3-ol. Key intermediates include halogenated pyridines (e.g., 2-chloro-5-fluoropyridin-3-ol ) or activated derivatives like triflates (e.g., 5-fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate ). Protecting groups (e.g., tert-butyldimethylsilyl) on pyrrolidin-3-ol may enhance reaction efficiency . Purification via column chromatography or recrystallization is critical to isolate the target compound.

    Q. How can researchers confirm the regioselectivity of the pyrrolidin-3-yloxy group attachment to the pyridine ring?

    • Methodological Answer : Regioselectivity can be verified using ¹H/¹³C NMR to analyze coupling constants and chemical shifts, particularly for protons adjacent to the ether linkage. X-ray crystallography provides definitive structural confirmation, as seen in analogs like (E)-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

    Advanced Research Questions

    Q. What strategies mitigate competing side reactions during the coupling of pyrrolidin-3-ol derivatives with fluoropyridine precursors?

    • Methodological Answer : Side reactions (e.g., over-alkylation or ring oxidation) can be minimized by:
    • Using anhydrous conditions and inert atmospheres to prevent hydrolysis .
    • Optimizing reaction temperature (e.g., 50–80°C for NAS) to balance reactivity and selectivity .
    • Employing Pd-catalyzed cross-coupling for sterically hindered substrates, as demonstrated in related pyridine-pyrrolidine hybrids . Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts .

    Q. How do electronic effects of the fluorine substituent influence pyridine ring reactivity in NAS?

    • Methodological Answer : The electron-withdrawing fluorine at the 5-position deactivates the pyridine ring, directing substitution to the 2-position. Computational studies (e.g., DFT calculations) predict enhanced electrophilicity at the 2-carbon, as observed in 5-fluoro-2-pyridone derivatives . Experimental validation involves comparing reaction rates of fluorinated vs. non-fluorinated analogs using kinetic profiling .

    Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to screen derivatives against targets like kinases or GPCRs. The ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) critical for bioavailability. MD simulations assess binding stability, while free-energy perturbation (FEP) calculations refine affinity estimates for fluorinated analogs .

    Q. How does the stereochemistry of pyrrolidin-3-yloxy substituents affect biological activity?

    • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts or resolution via HPLC) is required to isolate (R)- or (S)-pyrrolidin-3-yl derivatives. Circular dichroism (CD) and NOESY NMR determine absolute configuration. Bioactivity assays on enantiomers, as seen in tamatinib analogs , reveal stereospecific interactions with targets like BTK kinases.

    Data Contradiction Analysis

    Q. Discrepancies in reported yields for pyrrolidine-pyridine couplings: How should researchers troubleshoot?

    • Methodological Answer : Yield variations may arise from differences in precursor activation (e.g., iodo vs. bromo pyridines ) or solvent polarity (aprotic vs. protic). Systematic optimization via DoE (Design of Experiments) is recommended, varying parameters like catalyst loading (e.g., CuI vs. Pd(PPh₃)₄ ), temperature, and reaction time. TLC monitoring and in-situ IR spectroscopy identify intermediate formation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.